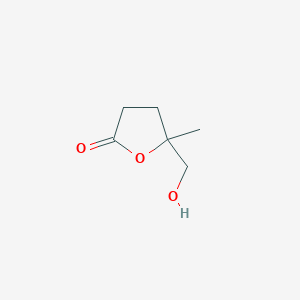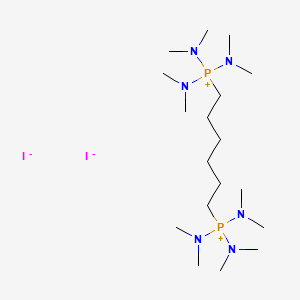
Hexamethylenebis(tris(dimethylamino)phosphonium iodide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) is an organophosphorus compound known for its unique structure and reactivity. It is a colorless oil at room temperature and is one of the most common aminophosphines. This compound is widely used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexamethylenebis(tris(dimethylamino)phosphonium iodide) typically involves the reaction of tris(dimethylamino)phosphine with hexamethylene diiodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions: Hexamethylenebis(tris(dimethylamino)phosphonium iodide) undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxygen to form hexamethylphosphoramide and with sulfur to form hexamethylthiophosphoramide .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen to form hexamethylphosphoramide.
Reduction: Can be reduced under specific conditions to form different phosphine derivatives.
Substitution: Undergoes substitution reactions with various electrophiles.
Major Products:
Oxidation: Hexamethylphosphoramide.
Reduction: Various phosphine derivatives.
Substitution: Substituted phosphine compounds.
Aplicaciones Científicas De Investigación
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexamethylenebis(tris(dimethylamino)phosphonium iodide) involves its ability to act as a ligand and form complexes with various metal centers. Its steric and electronic properties make it effective in catalysis and other chemical processes . The compound’s affinity for sulfur also makes it a useful desulfurization agent.
Comparación Con Compuestos Similares
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) is unique due to its specific structure and reactivity. Similar compounds include:
Tris(dimethylamino)phosphine: Shares similar steric and electronic properties.
Hexamethylphosphoramide: Formed through oxidation of the compound.
Hexamethylthiophosphoramide: Formed through reaction with sulfur.
These compounds share some reactivity patterns but differ in their specific applications and properties.
Propiedades
Número CAS |
73790-45-1 |
|---|---|
Fórmula molecular |
C18H48I2N6P2 |
Peso molecular |
664.4 g/mol |
Nombre IUPAC |
tris(dimethylamino)-[6-[tris(dimethylamino)phosphaniumyl]hexyl]phosphanium;diiodide |
InChI |
InChI=1S/C18H48N6P2.2HI/c1-19(2)25(20(3)4,21(5)6)17-15-13-14-16-18-26(22(7)8,23(9)10)24(11)12;;/h13-18H2,1-12H3;2*1H/q+2;;/p-2 |
Clave InChI |
RTFSYOJBNMOLME-UHFFFAOYSA-L |
SMILES canónico |
CN(C)[P+](CCCCCC[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


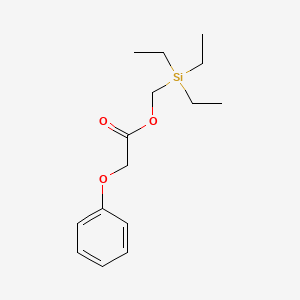
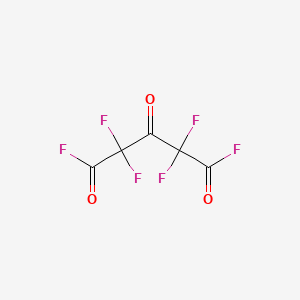
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)

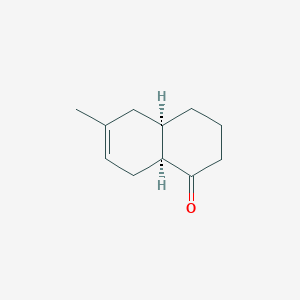
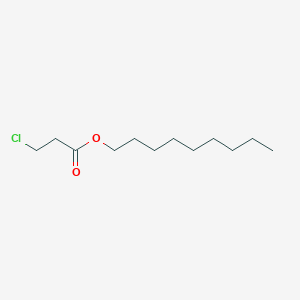
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)
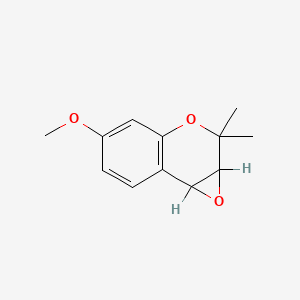
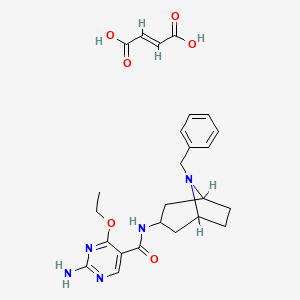
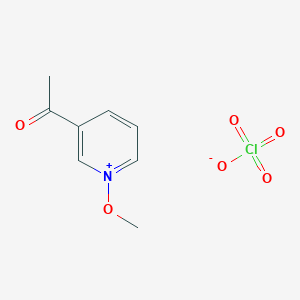
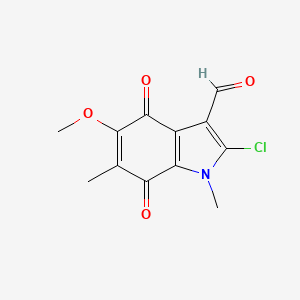
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
